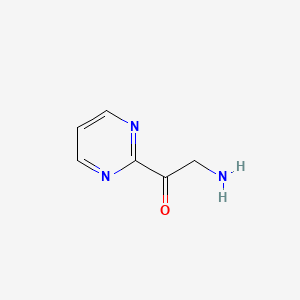

2-Amino-1-(pyrimidin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-pyrimidin-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAZKWNLIFGFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Pyrimidine Containing Scaffolds

The pyrimidine (B1678525) ring system is a cornerstone in the field of medicinal and synthetic chemistry. nih.govmdpi.com Its prevalence in natural products, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its fundamental biological relevance. researchgate.net In synthetic chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.govresearchgate.net This has led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govmdpi.comtandfonline.com

The facile functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions allows for extensive structural diversification, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. nih.gov This adaptability is crucial for optimizing interactions with biological receptors and improving the pharmacokinetic profiles of new chemical entities.

The Versatile 2 Aminoethanone Moiety

The strategic placement of a 2-aminoethanone moiety on the pyrimidine (B1678525) ring, as seen in 2-Amino-1-(pyrimidin-2-yl)ethanone, introduces a highly versatile functional group for further chemical derivatization. The primary amine offers a nucleophilic site for a wide range of reactions, including acylation, alkylation, and condensation reactions. The adjacent ketone functionality provides an electrophilic center, susceptible to nucleophilic attack and a key participant in various carbon-carbon and carbon-heteroatom bond-forming reactions.

This dual reactivity makes the 2-aminoethanone group a powerful handle for constructing more complex molecular frameworks. For instance, the amine can be readily transformed into amides, sulfonamides, or ureas, while the ketone can be converted into alcohols, alkenes, or participate in cyclization reactions to form new heterocyclic rings. This inherent reactivity is a cornerstone for generating libraries of diverse compounds for biological screening.

Reactivity and Chemical Transformations of 2 Amino 1 Pyrimidin 2 Yl Ethanone

Reactions at the Ketone Carbonyl Moiety

The ketone carbonyl group is an electrophilic center that readily undergoes nucleophilic attack and condensation reactions. Furthermore, the adjacent α-protons are acidic, enabling enolate formation and subsequent functionalization.

Nucleophilic Additions and Condensations

The carbonyl carbon of 2-Amino-1-(pyrimidin-2-yl)ethanone is susceptible to attack by a variety of nucleophiles. While the primary amino group within the same molecule can influence reactivity, standard ketone transformations are prevalent. Nucleophilic addition of organometallic reagents, such as Grignard reagents, to similar heterocyclic ketones is a known method for creating new carbon-carbon bonds. acs.org However, in some cases involving pyrimidine (B1678525) rings, an alternative pathway can occur where the Grignard reagent adds to the C-6 position of the pyrimidine ring. acs.org

Condensation reactions are particularly useful for constructing larger, more complex heterocyclic systems. For example, the reaction of the ketone with hydrazine (B178648) derivatives is a common strategy to synthesize pyrazoles. Another significant application is in multicomponent reactions. The reaction between 2-aminopyridines, aldehydes, and alkynes, catalyzed by a copper salt, proceeds through a propargyl amine intermediate formed by the nucleophilic attack of the alkyne on an in-situ generated imine. nih.gov A similar pathway could be envisioned starting from this compound.

| Reaction Type | Reagent Class | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Condensation | Hydrazine (H₂NNH₂) | Pyrazole |

| Condensation | Hydroxylamine (B1172632) (H₂NOH) | Oxime |

| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

Alpha-Functionalization and Enolate Chemistry

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. libretexts.orgmasterorganicchemistry.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to achieve complete conversion to the enolate without competing nucleophilic addition to the carbonyl group. youtube.comlibretexts.org

This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reaction at the carbon (C-alkylation) is usually favored with alkyl halides, leading to the introduction of an alkyl group at the α-position. This α-functionalization is a powerful tool for elaborating the carbon skeleton. mdpi.com

| Reaction | Base | Electrophile | Product |

| α-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkylated Ketone |

| Aldol (B89426) Addition | Sodium Ethoxide (NaOEt) | Aldehyde (R'CHO) | β-Hydroxy Ketone |

Selective Reduction and Oxidation Pathways

The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 2-amino-1-(pyrimidin-2-yl)ethanol, without affecting the pyrimidine ring or the amino group. biosynth.com This transformation is commonly achieved using hydride-based reducing agents.

Table of Selective Reducing Agents

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol (B129727) or Ethanol, 0 °C to room temp. |

The oxidation of the ketone group itself is not a common transformation as it is already at a relatively high oxidation state. Under oxidative conditions, other parts of the molecule, such as the primary amine or the pyrimidine ring, would be more susceptible to reaction.

Transformations Involving the Primary Amino Group

The primary amino group is a key nucleophilic center in this compound, enabling a wide array of functionalizations.

Acylation and Alkylation Reactions

The primary amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to introduce new functional groups or to act as a protecting group strategy. Similarly, alkylation can be achieved by reacting the amine with alkyl halides, leading to secondary and tertiary amines. A general method for synthesizing 2-(N-alkylamino)pyrimidines involves a tandem reaction from guanidine (B92328) salt and alcohols catalyzed by a ruthenium complex. researchgate.net

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl Chloride (RCOCl) | N-Acyl Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Formation of Imines and Schiff Bases

One of the most fundamental reactions of the primary amino group is its condensation with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction is reversible and typically catalyzed by a small amount of acid, with the removal of water driving the equilibrium towards the imine product. nih.govlibretexts.orglibretexts.org The resulting C=N double bond in the Schiff base is itself a functional group that can undergo further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. masterorganicchemistry.comnih.gov The formation of Schiff bases from substituted amines and carbonyl compounds is a cornerstone of combinatorial chemistry for generating libraries of new compounds. researchgate.net

Mechanism of Imine Formation libretexts.orglibretexts.org

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen pushes out a molecule of water, forming an iminium ion.

Deprotonation: A base (like water) removes a proton from the nitrogen to yield the final, neutral imine.

Cycloaddition Reactions with Amino Functionality

The amino group of this compound, and aminopyrimidines in general, serves as a versatile nucleophile for the construction of fused heterocyclic systems. A prominent transformation is the cyclocondensation reaction with 1,3-bielectrophilic compounds to form pyrazolo[1,5-a]pyrimidines. mdpi.comencyclopedia.pub This type of reaction is a cornerstone in the synthesis of diverse and medicinally relevant scaffolds. encyclopedia.pub

The general mechanism for such a transformation, for instance with a β-dicarbonyl compound, typically initiates with a nucleophilic attack from the exocyclic amino group of the pyrimidine onto one of the carbonyl carbons of the reaction partner. This is often followed by an intramolecular condensation, where the endocyclic nitrogen of the pyrimidine ring attacks the second carbonyl group, leading to the formation of the fused bicyclic system after a dehydration step. The regioselectivity of the reaction is governed by the relative reactivity of the electrophilic centers in the 1,3-dicarbonyl compound and the nucleophilicity of the nitrogen atoms in the aminopyrimidine. While specific studies on this compound are limited, the reaction of various aminopyrazoles and aminopyrimidines with compounds like β-enaminones, β-haloenones, and β-ketonitriles follows this fundamental pathway to yield a variety of fused pyrimidine derivatives. encyclopedia.pub

Furthermore, the amino functionality can participate in other types of cycloadditions. For example, [3+2] cycloaddition reactions, a powerful tool in organic synthesis for constructing five-membered rings, can involve amino-containing compounds. libretexts.orglibretexts.org While direct examples with this compound are not prevalent in the literature, the principle is demonstrated in the reaction of amino acids (as precursors to azomethine ylides) with various dipolarophiles. researchgate.netyoutube.com These reactions underscore the potential of the amino group to act as a key component in forming cyclic structures.

Reactivity of the Pyrimidine Heterocyclic Ring

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.org The substituents on the ring, in this case, an amino group and an acetyl group, further modulate this reactivity.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.orgbhu.ac.in The nitrogen atoms deactivate the ring towards attack by electrophiles, and under the strongly acidic conditions often required for these reactions, the nitrogens can become protonated, further increasing this deactivation. wikipedia.org

However, the reactivity of substituted pyrimidines is significantly influenced by the electronic nature of the substituents. In this compound, the 2-amino group is a powerful activating group that directs electrophilic attack to the ortho and para positions. In the context of the pyrimidine ring, this corresponds to the 5-position. Conversely, the acetyl group at the C1 position, attached to the pyrimidine ring, is a deactivating group. Electrophilic substitution, if it were to occur, is most likely to happen at the C-5 position, which is activated by the amino group and is the least electron-deficient position on the pyrimidine ring. wikipedia.orggrowingscience.com Reactions such as nitration and halogenation have been observed at the 5-position of pyrimidines bearing activating groups. wikipedia.org

Nucleophilic Aromatic Substitution (if applicable)

In contrast to its resistance to electrophilic attack, the π-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the electron-deficient 2-, 4-, or 6-positions. wikipedia.orgbhu.ac.in

The title compound, this compound, does not possess a typical leaving group on the pyrimidine ring. However, the principle of SNAr is crucial to understanding the potential chemistry of related pyrimidine derivatives. For instance, 2-amino-4,6-dichloropyrimidine (B145751) readily undergoes nucleophilic substitution where the chlorine atoms are displaced by various nucleophiles, such as amines. mdpi.comnih.gov Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that amination and solvolysis can occur under mild conditions. mdpi.comuniatlantico.edu.co The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The high reactivity of the C-4 position in such di-substituted pyrimidines is well-documented. nih.govnih.gov Therefore, if this compound were modified to include a halogen at the 4- or 6-position, SNAr would be a primary and synthetically useful reaction pathway.

| Reactant | Nucleophile | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2-Amino-4-chloro-6-(substituted-amino)pyrimidines | mdpi.comnih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines/Alkoxides | 2-Amino-4-alkoxy-6-chloro-pyrimidine-5-carbaldehyde | mdpi.comuniatlantico.edu.co |

| 2,4-Dichloropyrido[3,2-d]pyrimidine | Amines/Sodium Azide | 2-Azido-4-(substituted-amino)pyrido[3,2-d]pyrimidine | nih.gov |

Ring-Opening and Rearrangement Pathways (if applicable)

Under specific conditions, the pyrimidine ring can undergo transformations that involve cleavage of the heterocyclic ring, followed by rearrangement or recyclization.

One notable example is the Dimroth rearrangement , where a substituted pyrimidine can isomerize by a ring-opening/ring-closing sequence. wikipedia.org This typically involves the reaction with nucleophiles and leads to the exchange of ring atoms with those of the substituent.

Another potential transformation is the Boekelheide rearrangement , which has been studied in detail for pyrimidine N-oxides. fu-berlin.de This reaction, promoted by acetic anhydride, converts a methyl group adjacent to the N-oxide into an acetoxymethyl group, and has been shown to proceed, at least in part, through radical intermediates. fu-berlin.de

Furthermore, pyrimidine salts can undergo ring transformations when treated with strong nucleophiles. For example, N-alkylpyrimidinium salts react with nucleophiles like hydroxylamine or amide ions, leading to ring-opening of the pyrimidine and subsequent recyclization to form different five-membered heterocyclic rings, such as isoxazoles. wur.nl Intramolecular cyclizations, such as Michael additions to the C(5)=C(6) bond, have also been observed in specifically substituted pyrimidine nucleobase analogues, leading to bicyclic products. psu.edunih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic strategies. Modern computational and experimental techniques have shed light on the pathways of many key transformations involving pyrimidine derivatives.

Elucidation of Reaction Pathways and Intermediates

Cycloaddition/Cyclocondensation Reactions: The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of aminopyrazoles (or aminopyrimidines) with unsaturated systems has been investigated. researchgate.net The process is believed to proceed through an initial aza-Michael addition of the amino group to the unsaturated electrophile, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic product. mdpi.comresearchgate.net Computational studies, often employing neural network potentials, can help evaluate the activation energies of different potential pathways and predict stereoselectivity, especially in complex cyclizations. arxiv.org

| Reaction Type | Key Mechanistic Steps | Intermediates | Reference |

| Pyrazolo[1,5-a]pyrimidine Synthesis | Aza-Michael Addition, Intramolecular Cyclization, Aromatization | Aza-Michael Adduct | mdpi.comresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Addition, Elimination | Meisenheimer Complex | nih.gov |

| Boekelheide Rearrangement | O-acylation, Deprotonation, Radical Homolysis/Recombination | Exo-methylene species, (Pyrimidin-4-yl)methyl radical | fu-berlin.de |

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on pyrimidine rings is well-established to proceed through a two-step sequence. The first, and often rate-determining, step is the nucleophilic attack on an electron-deficient carbon atom bearing a leaving group, forming a tetrahedral, resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. nih.gov The electron-withdrawing nature of the pyrimidine nitrogen atoms helps to stabilize this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The existence and stability of these intermediates are central to the feasibility of the SNAr pathway.

Rearrangement Reactions: Mechanistic studies of the Boekelheide rearrangement of pyrimidine N-oxides have provided evidence for the involvement of radical intermediates. fu-berlin.de Experiments conducted in the presence of radical trapping agents like TEMPO or in solvents that are good hydrogen atom donors have identified products that incorporate these species, supporting a pathway involving homolytic cleavage of an intermediate to form a (pyrimidin-4-yl)methyl radical. fu-berlin.de Quantum chemical calculations have shown that concerted researchgate.netresearchgate.net-sigmatropic rearrangements, as well as stepwise processes via ion pairs or radicals, are all energetically plausible, indicating a complex mechanistic landscape. fu-berlin.de

Functionalization and Derivatization Strategies for Enhanced Complexity

The structural core of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse range of more complex molecules. Strategies primarily target the amino group, the ketone functionality, and the pyrimidine ring itself. These modifications are crucial for developing new compounds with specific biological activities.

One of the most common and effective strategies for elaborating the structure of 2-aminopyrimidines involves condensation reactions with bifunctional reagents to construct fused heterocyclic systems. The reaction of 2-aminopyrimidines with α-haloketones is a well-established method for synthesizing imidazo[1,2-a]pyrimidines, a scaffold present in many pharmacologically active compounds. nih.govnih.gov This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine (B69317) by the α-haloketone, followed by intramolecular cyclization and dehydration. rsc.org Microwave irradiation and the use of catalysts like alumina (B75360) (Al₂O₃) or molecular iodine have been shown to improve reaction efficiency. nih.govresearchgate.net

The ketone moiety provides another handle for derivatization. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a precursor for further cyclization reactions. For instance, the α-hydrogens adjacent to the ketone are acidic and can be removed by a base, allowing for α-alkylation or condensation reactions. scielo.br

Furthermore, the pyrimidine ring itself can be functionalized. Nucleophilic aromatic substitution (SNAr) reactions are common, particularly if the ring is activated with electron-withdrawing groups or contains leaving groups like halogens. mdpi.com For example, 2-amino-4,6-dichloropyrimidine readily undergoes substitution with various amines. nih.gov

The following tables summarize some of the key derivatization strategies applicable to the 2-aminopyrimidine core, which can be extrapolated to this compound to enhance its molecular complexity.

Table 1: Synthesis of Fused Heterocycles from 2-Aminopyrimidine Derivatives

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Reference(s) |

| Chichibabin Reaction | α-Haloketones | Imidazo[1,2-a]pyrimidines | Basic Alumina (Al₂O₃), Microwave | nih.gov |

| Condensation | N-Substituted Maleimides | Tetrahydroimidazo[1,2-a]pyrimidines | - | nih.gov |

| Condensation | Chalcones | Substituted Pyrimidines | - | nih.gov |

| Three-Component Reaction | Aldehyde, 1,3-Dicarbonyl Compound | Dihydropyrimidinones | Ultrasound/NH₄Cl | mdpi.com |

Table 2: Functionalization of the Pyrimidine Ring and Side Chains

| Functionalization Strategy | Reagent(s) | Modified Position | Reaction Conditions | Resulting Functional Group/Structure | Reference(s) |

| Nucleophilic Aromatic Substitution | Various Amines | C4/C6 on a di-chlorinated pyrimidine | Triethylamine (B128534), 80-90 °C | Substituted Aminopyrimidine | nih.gov |

| α-Halogenation | N-Bromosuccinimide | α-carbon to ketone | Acid catalyst | α-Bromo ketone | scielo.br |

| α-Alkylation | Alkyl Halide | α-carbon to ketone | Base (e.g., NaH) | α-Substituted ketone | scielo.br |

| Condensation (Knoevenagel) | Malononitrile (B47326) | Ketone | Base catalyst | α,β-Unsaturated nitrile | mdpi.com |

| Reduction | - | Ketone | - | Alcohol | - |

Role as a Versatile Synthetic Building Block

The inherent reactivity of the amino and keto groups, combined with the electronic properties of the pyrimidine ring, makes this compound a highly versatile precursor in organic synthesis. biosynth.com Its bifunctional nature allows for a variety of chemical transformations, enabling chemists to introduce the pyrimidine motif into larger, more complex molecular architectures.

Precursor for Construction of Fused Heterocyclic Systems

A primary application of this compound is in the synthesis of fused heterocyclic systems. These are compounds where the pyrimidine ring is fused with one or more other rings, often leading to structures with significant biological activity. For instance, it can be used to construct thieno[2,3-d]pyrimidines, which are known to exhibit anti-proliferative properties. mdpi.com The synthesis of these fused systems often involves the reaction of the aminoketone with various reagents to form new rings.

The general strategy involves the reaction of the amino group and the adjacent carbonyl group with suitable reagents to form a new heterocyclic ring fused to the pyrimidine core. For example, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyridines, pyrazines, or other heterocyclic systems. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the reacting partner.

Research has demonstrated the successful synthesis of various fused systems starting from aminopyrimidine derivatives. For example, the synthesis of pyrimido[2,1-b] researchgate.netgsconlinepress.combenzothiazole derivatives has been achieved through reactions involving 2-aminobenzothiazole. rsc.org Similarly, the construction of imidazo[1,2-a]pyrimidines highlights the utility of aminopyrimidines in generating fused bicyclic structures.

Intermediate in the Synthesis of Advanced Chemical Scaffolds

Beyond fused systems, this compound serves as a crucial intermediate in the synthesis of more elaborate chemical scaffolds. These scaffolds can be further functionalized to create a diverse range of molecules with specific properties. The amino and ketone functionalities provide convenient handles for introducing various substituents and for building upon the pyrimidine core.

For example, the amino group can be acylated, alkylated, or used in condensation reactions to attach different side chains. The ketone group can undergo reactions such as reductions, additions, and condensations to introduce further complexity. This versatility allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs. The synthesis of various 2-substituted 4-aminothieno[2,3-d]pyrimidines showcases the utility of aminopyrimidine derivatives in generating diverse chemical scaffolds. mdpi.com

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound and its derivatives are excellent candidates for MCRs due to their multiple reactive sites. rsc.org The ability to participate in these one-pot reactions makes the synthesis of complex pyrimidine-containing molecules more streamlined and atom-economical.

A notable example is the Biginelli reaction, a well-known MCR that can be adapted to use pyrimidine-based starting materials. In such reactions, an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidinone. By using a functionalized pyrimidine derivative as one of the components, complex polycyclic structures can be assembled in a single synthetic operation. The synthesis of novel pyrimidin-2-thione derivatives through a Biginelli reaction highlights this application. ekb.eg

The use of 2-aminopyrimidine derivatives in MCRs has been shown to be effective for the synthesis of various heterocyclic systems, including spiro-oxindole pyrrolizidines and pyrimido[2,1-b]benzothiazoles. rsc.orgmdpi.com These reactions often proceed with high efficiency and can generate significant molecular complexity from simple starting materials.

Development of Libraries of Pyrimidine-Containing Derivatives

The development of libraries of related compounds is a cornerstone of modern drug discovery and materials science. This compound provides a versatile platform for the creation of such libraries. gsconlinepress.com By systematically varying the substituents on the pyrimidine ring, the amino group, and the acetyl group, a large number of derivatives can be synthesized and screened for desired properties.

For instance, libraries of 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their biological activities. mdpi.com Similarly, the synthesis of various 1-(2-pyrimidin-2-yl)piperazine derivatives has been reported for the exploration of their potential as monoamine oxidase inhibitors. nih.gov This approach allows for the rapid exploration of the chemical space around the pyrimidine core, increasing the chances of discovering compounds with optimized activity.

The synthesis of these libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously to generate a large number of compounds in a short period. The reactivity of this compound makes it well-suited for such high-throughput synthesis approaches.

Potential in Materials Science Precursor Synthesis

While the primary applications of this compound have been in medicinal chemistry and organic synthesis, its structure suggests potential for use as a precursor in materials science. The pyrimidine core is an electron-deficient heterocycle, and when incorporated into larger conjugated systems, it can impart interesting electronic and photophysical properties.

For example, pyrimidine-containing polymers or small molecules could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of electroactive materials. The amino and ketone groups provide reactive sites for polymerization or for the attachment of other functional groups that can tune the material's properties. While this area is less explored, the fundamental chemical reactivity of this compound makes it a promising candidate for the development of novel organic materials. One research avenue could involve the synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone and its subsequent incorporation into polymeric structures. researchgate.net

Current and Future Research Directions

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comyoutube.com This process is guided by identifying strategic bonds, known as disconnections, that correspond to reliable forward reactions. amazonaws.comyoutube.com

Disconnections at the Ethanone (B97240) Moiety

A primary focus for the retrosynthesis of this compound is the ethanone side chain. The key functional groups to consider for disconnection are the amine and the ketone. youtube.com

Carbon-Nitrogen (C-N) Bond Disconnection: A common strategy for synthesizing α-amino ketones is to disconnect the C-N bond. This leads back to an α-haloketone and an amine source, such as ammonia (B1221849) or a protected amine equivalent. libretexts.org In the forward direction, this corresponds to a nucleophilic substitution reaction.

Carbon-Carbon (C-C) Bond Disconnection: Another strategic disconnection is the C-C bond between the carbonyl group and the pyrimidine ring. This approach simplifies the molecule into a pyrimidine-containing nucleophile (or its synthetic equivalent) and an electrophilic two-carbon synthon for the ethanone moiety. For instance, this could involve a pyrimidinyl organometallic reagent reacting with an acetylating agent. A disconnection adjacent to the carbonyl group could also lead to a pyrimidine carboxylic acid derivative and a methyl organometallic reagent.

Strategies for Pyrimidine Ring Construction and Functionalization

Building the Pyrimidine Ring: A common and convergent method for constructing the 2-aminopyrimidine (B69317) core involves the condensation of a 1,3-dielectrophile with guanidine (B92328). nih.govajol.info Suitable 1,3-dielectrophiles include β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents. nih.govrsc.org This method directly installs the required 2-amino group.

Functionalizing a Pre-existing Pyrimidine Ring: An alternative approach is to start with a pre-formed pyrimidine ring and introduce the desired side chain. This often involves the functionalization of a 2-substituted pyrimidine, such as 2-halopyrimidine or pyrimidine-2-carbonitrile. For example, a 2-halopyrimidine can undergo a transition-metal-catalyzed cross-coupling reaction to introduce the acetyl group or a precursor.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a minimal number of steps from readily available precursors.

Amination Approaches to Pyrimidinyl Ketones

One direct approach involves the amination of a pre-synthesized pyrimidinyl ketone, such as 2-acetylpyrimidine (B1279551).

α-Halogenation followed by Amination: A classic method involves the α-halogenation of 2-acetylpyrimidine to form 2-bromo-1-(pyrimidin-2-yl)ethanone. This intermediate can then be treated with an amine source, like ammonia or hexamethylenetetramine (followed by hydrolysis, the Delepine reaction), to yield the desired α-amino ketone. libretexts.org

Reductive Amination: While typically used to form amines from carbonyls and a separate amine, variations of reductive amination strategies can be adapted. youtube.comnih.gov For instance, reductive amination of a corresponding α-keto aldehyde or a related precursor could be envisioned.

Reactions Involving Pyrimidine Carboxylic Acid Derivatives

Another direct route utilizes pyrimidine-2-carboxylic acid or its derivatives. organic-chemistry.orgyoutube.com

From Acyl Chlorides: Pyrimidine-2-carbonyl chloride, prepared from the corresponding carboxylic acid, can be reacted with diazomethane (B1218177) in an Arndt-Eistert homologation, which, after a Wolff rearrangement and trapping with water, would lead to a homologous acid. A more direct approach involves the reaction of the acyl chloride with a suitable methylating agent, such as a methyl organometallic reagent, although this can be prone to over-addition.

Weinreb Amide Approach: A more controlled method involves converting pyrimidine-2-carboxylic acid to the corresponding Weinreb amide (N-methoxy-N-methylamide). This intermediate reacts cleanly with methyl organolithium or methyl Grignard reagents to afford 2-acetylpyrimidine, which can then be aminated as described above.

Multi-Step Synthetic Sequences Employing Key Intermediates

Complex molecules often require multi-step syntheses where key intermediates are strategically modified. youtube.comyoutube.com For this compound, a plausible multi-step sequence could involve the initial construction of a functionalized pyrimidine ring, followed by the elaboration of the side chain.

A representative multi-step synthesis could start with the well-established condensation of a 1,3-dicarbonyl compound with guanidine to form a 2-aminopyrimidine derivative. nih.govajol.info For example, the reaction of malononitrile (B47326) and an appropriate aldehyde can lead to a substituted pyrimidine. researchgate.net Subsequent functional group interconversions would then be used to build the ethanone side chain.

Another strategy could involve starting with a simple pyrimidine, such as 2-chloropyrimidine, and introducing the side chain components sequentially. This might involve a cross-coupling reaction to install an acetyl group, followed by α-functionalization to introduce the amino group. mdpi.com

Construction via Aldehyde/Ketone Condensation Reactions

The condensation of aldehydes and ketones with other reagents is a fundamental and widely utilized strategy for the synthesis of pyrimidine rings. pku.edu.cnorganic-chemistry.org These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic system.

One common approach is the reaction of a ketone or aldehyde with a compound containing an amidine functionality. organic-chemistry.org For instance, the reaction of ketones, aldehydes, or esters with amidines, promoted by an iron(II)-complex and TEMPO, can yield a variety of pyrimidine derivatives. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org Another example involves the triflic acid-catalyzed pseudo five-component reaction of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to form pyrimidines. mdpi.com

Furthermore, a TFA-catalyzed inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones can produce highly functionalized pyrimidines. pku.edu.cn This reaction proceeds through a cascade of stepwise hetero-Diels-Alder and retro-Diels-Alder reactions. pku.edu.cn The reactivity in these reactions can be influenced by the nature of the carbonyl compound, with ketones sometimes providing better yields than aldehydes. pku.edu.cn

| Starting Materials | Reagents/Catalyst | Product | Reference |

| Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Polysubstituted pyrimidines | mdpi.com |

| Ketones/Aldehydes/Esters, Amidines | FeSO4, TEMPO | Pyrimidine derivatives | organic-chemistry.org |

| 1,3,5-Triazines, Aldehydes/Ketones | TFA | Functionalized pyrimidines | pku.edu.cn |

Utilization of 2-Aminopyrimidine as a Core Synthon

2-Aminopyrimidine is a versatile and crucial starting material for the synthesis of a wide array of substituted pyrimidine derivatives. ijpsjournal.com Its inherent reactivity allows for further functionalization and the construction of more complex molecules.

One straightforward method involves the condensation reaction of 2-aminopyrimidine with α-dicarbonyl compounds. ijpsjournal.com Additionally, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in the presence of triethylamine (B128534) to produce a library of 2-aminopyrimidine derivatives. mdpi.comnih.gov This solvent-free and catalyst-free fusion method offers good to excellent yields. mdpi.comnih.gov

The synthesis of 2-aminopyrimidine itself can be achieved through several routes. A common industrial method involves the reaction of N,N-dimethylformamide (DMF) with phosphorus trichloride (B1173362) and then with acetaldehyde (B116499) diethyl acetal (B89532) to form an intermediate aldehyde oil. This oil is then reacted with guanidine nitrate (B79036) under pressure with a sodium methoxide (B1231860) catalyst to yield 2-aminopyrimidine. google.com

| Precursor | Reagents | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various amines, Triethylamine | Substituted 2-aminopyrimidines | mdpi.comnih.gov |

| N,N-Dimethylformamide, Acetaldehyde diethyl acetal, Guanidine nitrate | Phosphorus trichloride, Sodium methoxide | 2-Aminopyrimidine | google.com |

| Chalcones, Guanidine hydrochloride | NaOH in ethanol | 2-Aminopyrimidine derivatives | nih.gov |

Development of Biginelli Reaction Variants for Pyrimidine Formation

The Biginelli reaction, a multi-component reaction, is a classic and efficient method for synthesizing dihydropyrimidinones, which can be precursors to various pyrimidine derivatives. wikipedia.orgmdpi.com The traditional reaction involves the one-pot condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.org

Over the years, numerous modifications and variants of the Biginelli reaction have been developed to improve yields, expand the substrate scope, and create a wider range of functionalized pyrimidines. mdpi.comrsc.orgasianpubs.org These variants often employ different catalysts, reaction conditions, and starting materials. For example, Lewis acids such as copper(II) trifluoroacetate (B77799) and boron trifluoride can catalyze the reaction. wikipedia.org

Biginelli-like reactions have also been developed for the synthesis of fused pyrimidine systems. For instance, the reaction of an aminotriazole, an aldehyde, and a β-ketoester can lead to the regioselective formation of 2-amino pku.edu.cnmdpi.comnih.govtriazolo[1,5-a]pyrimidines. rsc.org The reaction conditions can be tuned to favor specific regioisomers. rsc.org

| Components | Catalyst | Product Type | Reference |

| Aryl aldehyde, Ethyl acetoacetate, Urea | Brønsted or Lewis acids | 3,4-Dihydropyrimidin-2(1H)-ones | wikipedia.org |

| Aminotriazole, Aldehyde, β-Ketoester | Acidic conditions | 2-Amino pku.edu.cnmdpi.comnih.govtriazolo[1,5-a]pyrimidines | rsc.org |

| 6-Methyl-4-hydroxyquinolin-2(1H)-one, Aromatic aldehydes, Phenyl urea | Microwave irradiation | Quinolone fused 1,4-dipyrimidines | asianpubs.org |

Modern Synthetic Enhancements and Methodological Advancements

To address the demand for more efficient, environmentally friendly, and versatile synthetic methods, modern techniques have been increasingly applied to the synthesis of pyrimidine derivatives. These advancements often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. tandfonline.comnih.gov In the context of pyrimidine synthesis, microwave-assisted protocols have been successfully employed for various reaction types.

For example, the Biginelli condensation can be performed under microwave irradiation to synthesize alkylated indeno[1,2-d]pyrimidine-2-thiones. mdpi.com Another application is the synthesis of 2-amino-4,6-diarylpyrimidine derivatives through a two-step process involving an initial aldol (B89426) condensation to form chalcones, followed by a ring-closing condensation with guanidine hydrochloride under microwave irradiation. rsc.org Microwave-assisted synthesis has also been used to prepare 2-amino-4-chloro-pyrimidine derivatives. nih.govnih.gov The synthesis of uracil-substituted aminopyrimidines has also been achieved using microwave-assisted aldol condensation. nanobioletters.com

| Reaction Type | Reactants | Enhancement | Reference |

| Biginelli Condensation | Aldehyde, 1,3-Dicarbonyl, Urea/Thiourea (B124793) | Faster reaction, higher yields | mdpi.com |

| Aldol Condensation & Cyclization | Benzaldehydes, Acetophenones, Guanidine HCl | Efficient synthesis of diarylpyrimidines | rsc.org |

| Aminopyrimidine Synthesis | Chalcones, Guanidine | Improved yields and shorter reaction times | nanobioletters.com |

| Pyrrole Synthesis | Enamine-type compounds, Sodium ethoxide | Significant yield improvement over conventional heating | mdpi.com |

Ultrasound-Mediated Reaction Conditions

Ultrasound irradiation is another alternative energy source that has been shown to enhance chemical reactions, a field known as sonochemistry. nih.gov It can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov

In pyrimidine synthesis, ultrasound has been utilized to mediate the synthesis of pyrimido[4,5-d]pyrimidines through a multicomponent reaction of barbituric acid, guanidine, and aldehyde derivatives in water with an iodine catalyst. tandfonline.com This method is highlighted as a green and sustainable approach. tandfonline.com The use of ultrasound can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Catalytic Approaches in Specific Bond Formations

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. In the synthesis of pyrimidines, various catalytic systems have been developed to facilitate key bond-forming steps.

Lewis acids like Yb(OTf)₃ and InCl₃ have been shown to be effective catalysts for the one-pot Biginelli reaction, often leading to increased yields and shorter reaction times under solvent-free conditions. organic-chemistry.org These catalysts can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.org

Transition metal catalysts are also employed. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Copper catalysts have been used for the cyclization of ketones with nitriles to form pyrimidines. mdpi.com Furthermore, gold-catalyzed formal (3+2)-dipolar cycloadditions represent a modern approach to constructing certain heterocyclic systems that can be related to pyrimidine synthesis. orgsyn.org

| Catalyst | Reaction Type | Advantage | Reference |

| Yb(OTf)₃, InCl₃ | Biginelli Reaction | Higher yields, shorter reaction times, reusable catalyst | organic-chemistry.org |

| Iridium complexes | Multicomponent synthesis from amidines and alcohols | Efficient C-N and C-C bond formation | organic-chemistry.org |

| Copper catalysts | Cyclization of ketones with nitriles | Broad substrate scope and good functional group tolerance | mdpi.com |

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of pyrimidine derivatives hinges on the careful control of various reaction parameters. The interplay of solvent, temperature, pressure, and catalyst systems can significantly impact the efficiency and selectivity of the chemical transformations leading to the desired product.

The choice of solvent is a critical parameter in the synthesis of pyrimidine derivatives, as it can influence reaction rates, yields, and even the chemoselectivity of a reaction. researchgate.net In the synthesis of pyrimidine derivatives, a variety of solvents have been explored, with the optimal choice often being dependent on the specific reaction type and substrates involved.

For instance, in certain three-component tandem reactions for the synthesis of substituted pyrimidines, solvent-free conditions have been shown to provide higher yields compared to using common organic solvents such as PhCl, CH3CN, 1,4-dioxane, NMP, and DMF. acs.org In other cases, water has been found to be an excellent solvent, leading to higher transformation efficiency compared to organic solvents like CH2Cl2, methanol (B129727), and ethanol. researchgate.net The use of dimethylformamide (DMF) is also common, particularly in condensation reactions involving guanidine carbonate to form the 2-aminopyrimidine core. ajol.infonih.gov

The following table summarizes the effect of different solvents on the yield of pyrimidine synthesis in selected reactions.

| Reaction Type | Solvent | Yield (%) | Reference |

| Three-component tandem reaction | Solvent-free | 60-67 | acs.org |

| Three-component tandem reaction | PhCl | Lower than solvent-free | acs.org |

| Three-component tandem reaction | CH3CN | Lower than solvent-free | acs.org |

| Three-component tandem reaction | 1,4-dioxane | Lower than solvent-free | acs.org |

| Three-component tandem reaction | NMP | Lower than solvent-free | acs.org |

| Three-component tandem reaction | DMF | Lower than solvent-free | acs.org |

| Condensation with CAN catalyst | Water | Higher than other solvents | researchgate.net |

| Condensation with CAN catalyst | CH2Cl2 | Lower than water | researchgate.net |

| Condensation with CAN catalyst | Methanol | Lower than water | researchgate.net |

| Condensation with CAN catalyst | Ethanol | Lower than water | researchgate.net |

| Condensation with guanidine carbonate | DMF | Not specified, but used successfully | ajol.infonih.gov |

| Condensation of chalcones | Dioxane | Not specified, but used successfully | nih.gov |

This table is generated based on data from various pyrimidine syntheses and illustrates general trends. Specific yields can vary based on the full scope of reaction conditions and substrates.

Temperature is a significant factor in the synthesis of pyrimidine derivatives, affecting both reaction rates and product yields. Increasing the reaction temperature can often lead to higher yields. For example, in a three-component reaction for pyrimidine synthesis, increasing the temperature to 120 °C resulted in an improved isolated yield of 67%. acs.org Similarly, the condensation of chalcones with guanidine carbonate is typically carried out at an elevated temperature of 160°C under reflux conditions. ajol.info However, some pyrimidine syntheses can also be performed effectively at ambient temperatures. researchgate.net

Pressure can also play a crucial role in the transformation efficiency and the final products of pyrimidine synthesis. High-pressure conditions can induce phase transitions in pyrimidine, with pyrimidine freezing at 0.2-0.3 GPa at room temperature and undergoing further phase transitions at higher pressures. aip.orgresearchgate.net While high pressure can be used to drive polymerization reactions of heterocyclic compounds, its application in the specific synthesis of this compound is not widely documented. aip.org However, the use of sealed tube reactors, which can generate moderate pressure upon heating, has been shown to improve reaction yields and reduce reaction times in some heterocyclic syntheses. researchgate.net

| Parameter | Condition | Effect | Reference |

| Temperature | 120 °C | Increased yield to 67% in a three-component reaction | acs.org |

| Temperature | 160 °C | Used for condensation of chalcones with guanidine carbonate | ajol.info |

| Temperature | Ambient | Effective for some thiazolo[3,2-a]pyrimidine syntheses | researchgate.net |

| Pressure | 0.2-0.3 GPa | Freezing of pyrimidine at room temperature | aip.orgresearchgate.net |

| Pressure | 1.1 GPa | Phase transition of pyrimidine | aip.orgresearchgate.net |

| Pressure (sealed tube) | 130 °C | Increased yield to 94% in a cyclocondensation reaction | researchgate.net |

This table provides examples of how temperature and pressure can influence pyrimidine synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core. The efficiency of these reactions is highly dependent on the catalyst loading and the design of the supporting ligands. acs.orgresearchgate.netnih.gov

In Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives, the catalyst loading is a critical parameter. For instance, a catalyst loading of 2.1% with a residence time of 23 minutes achieved an 82% conversion in a flow chemistry setup. acs.org In another example, a higher catalyst loading of 15 mol % Pd(OAc)2 was necessary to avoid side reactions like protodeboronation and achieve a good yield of the desired aryl cyclopropane (B1198618) product. acs.org

The choice of ligand is equally important. Dialkylbiarylphosphine ligands have shown high catalytic turnover, especially in reactions with aryl chloride substrates. acs.org The design of palladacycle-ligand precatalysts is also pivotal for catalytic performance. acs.org The optimization of excess ligand can also improve the reaction yield, as seen where an increase in excess ligand up to 0.8 equivalents improved the yield in a Suzuki-Miyaura coupling. acs.org

| Catalyst System Component | Optimization Strategy | Outcome | Reference |

| Catalyst Loading | Increase from 0.35% to 2.1% | Enhanced conversion from 30% to 82% | acs.org |

| Catalyst Loading | Use of 15 mol % Pd(OAc)2 | Prevented protodeboronation and gave 77% yield | acs.org |

| Ligand Design | Use of dialkylbiarylphosphine ligands | High catalytic turnover with aryl chlorides | acs.org |

| Ligand Design | Use of palladacycle-ligand precatalysts | Efficient catalysis in Suzuki-Miyaura reactions | acs.org |

| Excess Ligand | Increase up to 0.8 equivalents | Improved reaction yield | acs.org |

This table highlights key optimization parameters for catalyst systems in pyrimidine cross-coupling reactions.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the synthesized this compound and its precursors are essential steps to obtain a product of high purity. moravek.com A variety of techniques are employed, often in combination, to remove unreacted starting materials, catalysts, and byproducts.

Common purification methods for pyrimidine derivatives include:

Column Chromatography: This is a widely used technique for the separation and purification of organic compounds. nih.govresearchgate.net Silica gel is a common stationary phase, and the choice of eluent (mobile phase) depends on the polarity of the compound. researchgate.net For instance, a mixture of n-hexane and ethyl acetate or dichloromethane (B109758) and methanol can be used. ajol.inforesearchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the purity of the product. ajol.infonih.gov It can also be used on a preparative scale for small amounts of material. nih.gov

Recrystallization: This technique is used to purify solid compounds. ajol.infonih.gov The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. moravek.com Ethanol or ethyl acetate are commonly used solvents for recrystallizing pyrimidine derivatives. nih.gov

Filtration: This is a simple and effective method for separating a solid product from a liquid reaction mixture or a solution after recrystallization. ajol.infomoravek.com

Distillation: This method is used to purify liquids based on differences in their boiling points. moravek.com It is particularly useful for removing volatile solvents or purifying liquid precursors.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

The choice of purification technique depends on the physical state (solid or liquid) and the chemical properties (polarity, volatility) of the target compound and the impurities present. moravek.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 1 Pyrimidin 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 2-Amino-1-(pyrimidin-2-yl)ethanone, distinct signals are expected for the pyrimidine (B1678525) ring protons, the methylene (B1212753) (-CH₂-) protons, and the amino (-NH₂) protons.

The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the 5-position (H-5) is anticipated to be a triplet, coupled to the two adjacent protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4 and H-6) would appear as a doublet, coupled to the H-5 proton. Due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, these signals will be shifted downfield.

The methylene protons adjacent to the carbonyl group and the amino group would likely appear as a singlet, assuming no significant coupling to the amino protons due to rapid exchange. This signal is expected in the range of 4.0-5.0 ppm. The amino protons themselves are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent. For some 2-aminopyrimidine (B69317) derivatives, this signal has been observed around 5.1-5.3 ppm. semanticscholar.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (pyrimidine) | ~7.4 - 7.6 | Triplet (t) | ~5.0 |

| H-4, H-6 (pyrimidine) | ~8.8 - 9.0 | Doublet (d) | ~5.0 |

| -CH₂- | ~4.5 - 4.8 | Singlet (s) | - |

| -NH₂ | ~5.0 - 5.5 (broad) | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon (-C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the pyrimidine ring will appear in the aromatic region (110-170 ppm). The carbon atom at the 2-position (C-2), being attached to two nitrogen atoms and the acetyl group, is expected to be significantly downfield. The methylene carbon (-CH₂-) will likely appear in the range of 45-55 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~195 |

| C-2 (pyrimidine) | ~165 |

| C-4, C-6 (pyrimidine) | ~158 |

| C-5 (pyrimidine) | ~122 |

| -CH₂- | ~50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show a cross-peak between the H-5 proton and the H-4/H-6 protons of the pyrimidine ring, confirming their adjacent relationship. westmont.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. bas.bg The HSQC spectrum would show correlations between:

The H-4/H-6 signals and the C-4/C-6 carbon signal.

The H-5 signal and the C-5 carbon signal.

The -CH₂- proton signal and the -CH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. bas.bg Key expected HMBC correlations for this compound include:

Correlations from the -CH₂- protons to the carbonyl carbon and to the C-2 of the pyrimidine ring.

Correlations from the H-4/H-6 protons to C-2, C-5, and potentially the carbonyl carbon.

Correlations from the H-5 proton to C-4 and C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound (C₆H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₈N₃O⁺ | 138.0662 |

The primary fragmentation pathway in the mass spectrum would likely involve the alpha-cleavage of the bond between the carbonyl group and the pyrimidine ring, leading to the formation of a pyrimidin-2-ylcarbonyl cation. Another significant fragmentation could be the loss of the amino group. The analysis of the mass spectrum of related compounds such as 1-(2-aminophenyl)ethanone can provide insights into potential fragmentation patterns. nist.gov

LC-MS and GC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for assessing the purity of a synthesized compound and confirming its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comvandanapublications.com For this compound and its derivatives, IR spectroscopy provides a characteristic fingerprint, allowing for the confirmation of key structural features. vandanapublications.com

The IR spectrum of a typical 2-aminopyrimidine derivative exhibits several distinct absorption bands. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3456–3182 cm⁻¹. ijirset.com Specifically, for 2-aminopyrimidine, these bands appear between 3300 and 3400 cm⁻¹. vandanapublications.com The presence of a carbonyl group (C=O) from the ethanone (B97240) moiety gives rise to a strong absorption band, generally found in the range of 1620–1699 cm⁻¹. researchgate.net

The pyrimidine ring itself has characteristic vibrations. Aromatic C=C and C=N stretching vibrations are typically observed in the 1550–1600 cm⁻¹ range. vandanapublications.com Furthermore, C-N stretching vibrations can be identified between 1200–1350 cm⁻¹. vandanapublications.com In protonated 2-aminopyrimidine complexes, significant shifts in the ring vibration frequencies are observed, indicating structural changes upon protonation. For example, the v8a vibration shifts from 1581 cm⁻¹ to 1646 cm⁻¹ upon protonation. tandfonline.com

The analysis of various pyrimidine derivatives further illustrates the utility of IR spectroscopy. For instance, in 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines, the N-H stretching absorptions are found at 3324.7 and 3184.5 cm⁻¹. ijirset.com In another example, synthesized pyrimidine derivatives showed characteristic C-H aromatic stretching between 2920-2978 cm⁻¹ and C=N aromatic stretching between 1525-1575 cm⁻¹. researchgate.net

A summary of characteristic IR absorption frequencies for 2-aminopyrimidine and related derivatives is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3456 - 3182 | ijirset.com |

| Carbonyl (C=O) | Stretching | 1620 - 1699 | researchgate.net |

| Aromatic (C=C, C=N) | Ring Stretching | 1550 - 1600 | vandanapublications.com |

| C-N | Stretching | 1200 - 1350 | vandanapublications.com |

| Aromatic C-H | Stretching | 2920 - 2978 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this technique provides information about the π-electron systems and the presence of chromophores. For this compound and its derivatives, UV-Vis spectroscopy is crucial for characterizing their electronic properties.

The UV-Vis spectrum of a pyrimidine derivative is influenced by the nature and position of substituents on the pyrimidine ring. Generally, pyrimidine and its derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions. A study on a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, showed a maximum absorption (λmax) at 275 nm. nih.govnih.gov

The electronic spectra of pyrimidine derivatives can be sensitive to the solvent environment, a phenomenon known as solvatochromism. For a series of 2-amino-3-cyanopyridine (B104079) derivatives, an increase in solvent polarity led to a shift in the fluorescence wavelength, with the highest shift observed in dimethyl sulfoxide (B87167) (DMSO). sciforum.net The interaction of pyrimidine derivatives with other molecules, such as calf thymus DNA (CT-DNA), can also be monitored using UV-Vis spectroscopy. Changes in the absorption spectra upon the addition of CT-DNA can indicate binding interactions. mdpi.com

Research on halogenated pyrimidine derivatives has shown that the effect of the halogen atom on the absorption spectrum increases with photon energy. rsc.orgrsc.org While the lower energy absorption bands show minor shifts, the higher energy regions of the spectra for pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine (B22483) are significantly different. rsc.org

The following table summarizes the UV-Vis absorption data for a selection of pyrimidine derivatives.

| Compound/Derivative | λmax (nm) | Solvent/Conditions | Reference |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | 275 | Not Specified | nih.govnih.gov |

| Hybrid 4,6-dihydrazone pyrimidine derivatives | 200 - 400 (range) | Tris-HCl buffer | mdpi.com |

| 2-amino-3-cyanopyridine derivatives | 350 - 437 (fluorescence) | Various solvents | sciforum.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

The crystal structures of several pyrimidine derivatives have been successfully determined, revealing key structural features and intermolecular interactions. For example, the X-ray crystal structure analysis of 5,6-disubstituted pyrimidine derivatives has confirmed their molecular conformations. nih.gov In one derivative, the supramolecular structure was characterized by N-H···O and C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov In another, an O-H···N hydrogen bond and π···π stacking interactions led to the formation of sheets. nih.gov

The synthesis and X-ray diffraction analysis of other pyrimidine derivatives have provided insights into their thermal stability and molecular packing. nih.gov Furthermore, X-ray crystallography has been used to confirm the configuration of novel three-dimensional building blocks derived from pyrimidine for applications in fragment-based drug discovery. acs.org The interaction of metal ions with pyrimidine derivatives has also been studied, with the crystal structure of tetrakis(2-pyrimidinone)copper(II) perchlorate–ethanol being determined. capes.gov.br

| Derivative Class | Key Structural Findings | Intermolecular Interactions | Reference |

| 5,6-disubstituted pyrimidines | Confirmed molecular conformations | N-H···O, C-H···O hydrogen bonds, π···π stacking | nih.gov |

| Eco-benign synthesized pyrimidines | Characterized structures and thermal stability | Not specified | nih.gov |

| 3D pyrimidine building blocks | Confirmed molecular configuration | Not specified | acs.org |

| Metal complex of 2-pyrimidinone | Determined coordination geometry | Metal-ligand bonds | capes.gov.br |

Theoretical and Computational Studies on 2 Amino 1 Pyrimidin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules like 2-Amino-1-(pyrimidin-2-yl)ethanone. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of pyrimidine (B1678525) derivatives. jocpr.comnih.gov DFT calculations, often employing methods like Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with various basis sets such as 6-31+G, 6-311++G, or cc-pVDZ, are utilized to determine the optimized molecular geometry. jocpr.comresearchgate.netnanobioletters.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

For related pyrimidine compounds, DFT has been successfully used to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. nih.govsigmaaldrich.com The calculated vibrational frequencies (FTIR and FT-Raman spectra) are often compared with experimental data to validate the accuracy of the computational model and the optimized structure. sigmaaldrich.comresearchgate.net Furthermore, DFT is instrumental in studying charge distribution within the molecule through Natural Bond Orbital (NBO) analysis and mapping the Molecular Electrostatic Potential (MEP). jocpr.comnanobioletters.com The MEP map identifies regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. nanobioletters.com

| Parameter | Computational Method | Calculated Value | Reference |

| Optimization Method | DFT/B3LYP | - | nih.gov |

| Basis Set | 6-311++G(d,p) | - | acs.org |

| Total Energy | Hartrees | Varies | jocpr.com |

| Dipole Moment | Debye | Varies | jocpr.com |

| Vibrational Frequencies | cm⁻¹ | Varies | nih.gov |

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netwjarr.com For various pyrimidine derivatives, DFT calculations have been used to determine these frontier molecular orbital energies. researchgate.netwjarr.com These calculations help in understanding the charge transfer interactions that can occur within the molecule.

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative Note: The values are illustrative for pyrimidine derivatives as found in the literature.

| Molecular Orbital | Energy (eV) | Significance | Reference |

| HOMO | -5.46 to -5.57 | Electron Donating Ability | wjarr.com |

| LUMO | -1.59 to -1.94 | Electron Accepting Ability | wjarr.com |

| Energy Gap (ΔE) | 3.63 to 3.88 | Chemical Reactivity/Stability | wjarr.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying its stable three-dimensional structures (conformers) and the energy barriers for converting between them. This can be achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step using quantum mechanical methods. nanobioletters.com

Molecular Dynamics (MD) simulations offer a more dynamic view by simulating the atomic motions of the molecule over time. researchgate.netrsc.org These simulations, which rely on force fields like AMBER or CHARMM, can explore the conformational landscape of the molecule in different environments, such as in a vacuum or in a solvent. researchgate.net MD simulations are used to study the flexibility of the molecule, identify the most populated conformational states, and understand the transitions between them. nih.gov By analyzing the trajectories from MD simulations, one can generate Ramachandran-like plots to visualize the preferred dihedral angles, providing insights into the molecule's structural dynamics. researchgate.net

Prediction of Reactivity Indices and Reaction Pathways

DFT calculations are employed to predict the chemical reactivity of this compound through various reactivity descriptors. wjarr.com Global reactivity indices, derived from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity. These include chemical hardness (η), which measures resistance to deformation of electron distribution, and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. wjarr.com

Local reactivity, which identifies the most reactive sites within the molecule, is often predicted using Fukui functions or by analyzing the distribution of charges from NBO analysis. wjarr.com These methods can distinguish which atoms are more susceptible to an electrophilic attack and which are more prone to a nucleophilic attack. wjarr.com While specific reaction pathways for this compound have not been detailed in the provided results, computational methods could be used to model potential reactions, such as condensation or substitution, by calculating the energy profiles and identifying transition states.

Table 3: Predicted Global Reactivity Descriptors Note: Values are based on studies of analogous pyrimidine derivatives.

| Reactivity Descriptor | Formula | Typical Value Range (eV) | Reference |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.81 - 1.94 | wjarr.com |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.53 to -3.75 | wjarr.com |

| Electrophilicity Index (ω) | μ² / (2η) | 3.20 - 3.88 | wjarr.com |

Computational Screening for Ligand Binding Sites in Theoretical Models

Computational screening, primarily through molecular docking, is a technique used to predict the preferred binding orientation of a ligand (like this compound) when it interacts with a theoretical protein target. nih.govnih.gov This process involves placing the ligand into the binding site of a macromolecule's three-dimensional structure and evaluating the interaction. wjarr.com

The docking procedure generates numerous possible binding poses and uses a scoring function to rank them. This score, often expressed as a binding energy in kcal/mol, estimates the strength of the interaction between the ligand and the protein model. wjarr.comnih.gov A more negative score typically indicates a more favorable binding interaction. This in silico method allows for the high-throughput screening of compounds against theoretical targets to identify potential binding modes and interactions, such as hydrogen bonds or van der Waals forces, with specific amino acid residues in the binding pocket. nih.gov

Table 4: Example Molecular Docking Results for a Pyrimidine Derivative Note: This table is illustrative of typical data obtained from molecular docking studies.

| Theoretical Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference |

| Theoretical Kinase Model 1 | -9.2 | Amino acids (e.g., Gln, Lys) | wjarr.comnih.gov |

| Theoretical Kinase Model 2 | -8.6 | Amino acids (e.g., Asp, Tyr) | wjarr.comnih.gov |

| Theoretical Enzyme Model | -7.9 | Amino acids (e.g., Ser, His) | researchgate.net |

In Silico ADME Profiling and Drug-Likeness Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the computational prediction of a molecule's pharmacokinetic properties. mdpi.comresearchgate.net Various software tools and web servers, such as SwissADME and ADMETlab, are used to calculate physicochemical descriptors based on the molecule's structure. mdpi.commdpi.com These descriptors include molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.commdpi.com

These calculated properties are then used to evaluate the molecule's "drug-likeness," often by checking for compliance with established guidelines like Lipinski's Rule of Five. mdpi.comnih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. It is a purely computational filter used in the early stages of discovery to assess the structural profile of a compound. mdpi.commdpi.com

Table 5: Predicted Physicochemical and ADME-Related Properties Note: These properties are computationally predicted for pyrimidine-based compounds.

| Property | Predicted Value | Guideline (e.g., Lipinski's Rule) | Reference |

| Molecular Weight | < 500 g/mol | ≤ 500 | mdpi.com |

| LogP (Lipophilicity) | < 5 | ≤ 5 | mdpi.com |

| Hydrogen Bond Donors | 2 | ≤ 5 | mdpi.com |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | mdpi.com |

| Gastrointestinal (GI) Absorption | High (Predicted) | - | mdpi.commdpi.com |

| Drug-Likeness Score | Positive (e.g., 0.57) | Varies by model | mdpi.com |

Future Research Directions and Challenges for 2 Amino 1 Pyrimidin 2 Yl Ethanone Research

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 2-Amino-1-(pyrimidin-2-yl)ethanone and its analogs is a primary focus of ongoing research. Traditional synthetic pathways often involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future efforts will likely concentrate on the application of green chemistry principles to create more sustainable synthetic routes. This includes the use of ultrasound irradiation as an energy source to accelerate reactions and improve yields. researchgate.net For instance, researchers have successfully developed an efficient, ultrasound-assisted route to 2-amino-1,4-dihydropyrimidines, a related class of compounds, highlighting the potential of such methods. researchgate.net